Ethyl 3-methyl-4-oxopent-2-enoate
Overview
Description
Ethyl 3-methyl-4-oxopent-2-enoate, also known as ethyl acetylacetate, is a colorless liquid with a fruity odor . It is an organic compound commonly used in the synthesis of various chemicals and pharmaceuticals.
Synthesis Analysis
This compound can be synthesized via base-induced β-elimination reaction . It can also be employed as an anulating agent in Robinson annulation of cyclic β-diketones and cycloalkanones .Molecular Structure Analysis
The molecular formula of this compound is C8H12O3 . The average mass is 142.152 Da and the monoisotopic mass is 142.062988 Da .Chemical Reactions Analysis
This compound can be used in various chemical reactions. For instance, it can be used as a reagent in the synthesis of 2- ( (3- (ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a density of 1.027 g/cm3 . The boiling point is 220.4 °C at 760 mmHg .Scientific Research Applications
Enzymatic Synthesis in Organic Chemistry :
- Subheading : Chemoenzymatic Synthesis of γ-Butyrolactones
- Content : A study by Korpak and Pietruszka (2011) described the synthesis of enantio- and diastereomerically pure γ-butyrolactones using a one-pot, two-enzyme cascade process. Ethyl 3-methyl-4-oxopent-2-enoate was selectively reduced in two stages, involving an old yellow enzyme (OYE1) and an alcohol dehydrogenase, demonstrating the compound's utility in enzymatic synthesis processes in organic chemistry (Korpak & Pietruszka, 2011).
Crystal Packing and Interactions :
- Subheading : Understanding Crystal Packing Through this compound
- Content : Zhang, Wu, and Zhang (2011) explored the crystal packing of this compound, highlighting interactions like N⋯π and O⋯π, rather than direct hydrogen bonding. This research contributes to a deeper understanding of molecular interactions in crystallography (Zhang, Wu, & Zhang, 2011).
Synthesis of Pyrethroid Components :
- Subheading : Photochemical Synthesis in Pesticide Chemistry
- Content : Armesto, Gallego, and Horspool (1990) discussed the syntheses and photochemical reactions of oxime acetates of this compound. This study is significant in the context of developing potential components for pyrethroid, a class of synthetic chemical insecticides (Armesto, Gallego, & Horspool, 1990).
Nazarov's Reagent in Organic Synthesis :
- Subheading : Development of Bench-Stable Synthons
- Content : Benetti et al. (2008) presented the transformation of ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, a derivative of this compound, into a bench-stable synthon. This research is pivotal for generating Nazarov's reagent, a crucial element in annulation reactions in organic synthesis (Benetti et al., 2008).
Rhodium(II) Acetate-catalyzed Reactions :
- Subheading : Catalysis in Organic Compound Formation
- Content : Taylor and Davies (1983) explored the Rhodium(II) acetate-catalyzed decomposition of ethyl 2-diazo-3-oxopent-4-enoates. This study provided insights into the formation of 4-aryl-2-hydroxy-naphthoates and β,γ-unsaturated esters, showcasing the compound's role in catalyzed reactions (Taylor & Davies, 1983).
Properties
IUPAC Name |
ethyl (E)-3-methyl-4-oxopent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-11-8(10)5-6(2)7(3)9/h5H,4H2,1-3H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZTVSCDAXYPTP-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13979-23-2 | |
Record name | NSC157344 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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